molecular formula C21H14ClFN6 B13405623 Tpl2-IN-I

Tpl2-IN-I

Cat. No.: B13405623
M. Wt: 404.8 g/mol
InChI Key: CUIQYXHABOOZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tpl2-IN-I involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions: Tpl2-IN-I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against Tpl2 kinase. These derivatives are further evaluated for their biological activity and potential therapeutic applications .

Properties

Molecular Formula

C21H14ClFN6

Molecular Weight

404.8 g/mol

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-[methyl(pyridin-3-yl)amino]-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28)

InChI Key

CUIQYXHABOOZFA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=CC=C1)C2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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